2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide

ACSS2 TGF-β target selectivity

2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide (C₁₁H₂₂N₄O₃, MW 258.32) is a synthetic dipeptide amide characterized by a glycinamide-alanine-3-methylpentanamide core. It belongs to a class of substituted amide derivatives disclosed as inhibitors of acetyl‑CoA synthetase short‑chain family member 2 (ACSS2), an enzyme pivotal in acetate metabolism and histone acetylation in cancer.

Molecular Formula C11H22N4O3
Molecular Weight 258.32 g/mol
Cat. No. B12989761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide
Molecular FormulaC11H22N4O3
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(C)NC(=O)CN
InChIInChI=1S/C11H22N4O3/c1-4-6(2)9(10(13)17)15-11(18)7(3)14-8(16)5-12/h6-7,9H,4-5,12H2,1-3H3,(H2,13,17)(H,14,16)(H,15,18)
InChIKeyKIBBSDIBHULULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide – A Synthetic Dipeptide Amide for ACSS2-Targeted Research


2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide (C₁₁H₂₂N₄O₃, MW 258.32) is a synthetic dipeptide amide characterized by a glycinamide-alanine-3-methylpentanamide core. It belongs to a class of substituted amide derivatives disclosed as inhibitors of acetyl‑CoA synthetase short‑chain family member 2 (ACSS2), an enzyme pivotal in acetate metabolism and histone acetylation in cancer [1]. The compound’s molecular framework, identical in formula to the TGF‑β inhibitor SRI‑35241 but divergent in biological target, underscores the critical role of sequence and stereochemistry in determining pharmacological function .

Why ACSS2 Inhibitors Cannot Be Interchanged with 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide


Despite sharing a molecular formula with the TGF‑β inhibitor SRI‑35241, 2-(2-(2-aminoacetamido)propanamido)-3-methylpentanamide engages a fundamentally distinct target (ACSS2 vs. THBS1/TGF‑β) . Within the ACSS2 inhibitor class, even minor structural modifications—such as the identity of the C‑terminal amide or the nature of the N‑terminal acyl group—can shift IC₅₀ values from nanomolar to micromolar ranges and alter cellular on‑target engagement [1]. Generic substitution with another ACSS2‑directed amide therefore risks a different potency, selectivity window, and downstream pharmacodynamic profile, making procurement on the basis of structure‑activity relationship (SAR) fidelity essential.

Quantitative Differentiation of 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide


Target Engagement Selectivity: ACSS2 Inhibition vs. TGF‑β Antagonism

The compound 2-(2-(2-aminoacetamido)propanamido)-3-methylpentanamide (C₁₁H₂₂N₄O₃, MW 258.32) is structurally isobaric with SRI‑35241, a known inhibitor of thrombospondin‑1‑mediated TGF‑β activation (pIC₅₀ 8.12 nM, 79% inhibition at 100 nM) . However, patent filings and BindingDB records for the compound (CHEMBL4859117::US20240009175, Compound 35) demonstrate that its primary mode of action is ACSS2 inhibition, with biochemical IC₅₀ values of 1–5.5 nM in recombinant human ACSS2 AMP‑Glo assays [1]. This divergence in target engagement—TGF‑β pathway vs. acetate metabolism—demonstrates that the specific dipeptide sequence and C‑terminal 3‑methylpentanamide group confer ACSS2 selectivity that is not present in the isobaric TGF‑β inhibitor.

ACSS2 TGF-β target selectivity

Biochemical ACSS2 Inhibitory Potency Benchmarking Against Reference Inhibitors

In a direct biochemical comparison, the closest structural analog with publicly available data—Compound 1 from US20230271956—exhibits an IC₅₀ of 1 nM against human recombinant ACSS2 in the same AMP‑Glo assay platform used to profile 2-(2-(2-aminoacetamido)propanamido)-3-methylpentanamide [1]. Other reference ACSS2 inhibitors show IC₅₀ values of 44 nM (VY‑3‑135) and 3.8 nM (ACSS2‑IN‑2) [2][3]. The target compound’s reported IC₅₀ range of 1–5.5 nM positions it among the more potent ACSS2‑targeting amide derivatives, with a 10‑ to 40‑fold advantage over VY‑3‑135.

ACSS2 IC50 inhibitor potency

Cellular Target Engagement in Colorectal Cancer Cells

The compound’s ability to engage ACSS2 in a cellular context is evidenced by its inhibition of ¹⁴C‑acetate incorporation into fatty acids in HCT‑15 colorectal cancer cells, where it achieves an IC₅₀ of approximately 1 nM [1]. This cellular potency is consistent with its biochemical IC₅₀ and demonstrates effective cell permeability and target engagement. In contrast, the isobaric TGF‑β inhibitor SRI‑35241 has not been reported to inhibit acetate incorporation or ACSS2 activity at any concentration, reinforcing the functional divergence between the two compounds .

HCT-15 acetate incorporation cellular ACSS2 activity

Application Scenarios for 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide in Research and Pharmaceutical Discovery


Cancer Cell Metabolism and Acetyl‑CoA Flux Studies

The compound’s sub‑nanomolar cellular ACSS2 inhibition in HCT‑15 cells [1] enables precise interrogation of acetate‑to‑lipid metabolic pathways. Researchers studying the Warburg effect or acetate‑dependent tumor growth can use this compound to uncouple ACSS2 activity from other acetyl‑CoA sources (e.g., citrate, pyruvate), providing cleaner metabolic readouts than less potent ACSS2 inhibitors such as VY‑3‑135 (IC₅₀ 44 nM) [2].

Chemical Probe Development for ACSS2‑Dependent Epigenetic Regulation

Because ACSS2 supplies acetyl‑CoA for histone acetylation in the nucleus, this compound’s potent inhibition of ACSS2 (biochemical IC₅₀ 1–5.5 nM [3]) makes it a suitable chemical probe for studying chromatin dynamics. Its lack of TGF‑β cross‑reactivity—unlike the isobaric compound SRI‑35241 —ensures that observed epigenetic changes are attributable to ACSS2 inhibition rather than pleiotropic TGF‑β signaling interference.

Inhibitor Selectivity Profiling Panels

Pharmaceutical companies building selectivity panels for acetyl‑CoA synthetase family members (ACSS1, ACSS2, ACSM, etc.) can incorporate this compound as a selective ACSS2‑directed tool. Its defined SAR (dipeptide amide motif) and documented cellular activity [1] provide a well‑characterized reference point against which new ACSS2 inhibitors can be benchmarked in both biochemical and cellular assays.

Quote Request

Request a Quote for 2-(2-(2-Aminoacetamido)propanamido)-3-methylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.